2-Hydroxyethyl sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

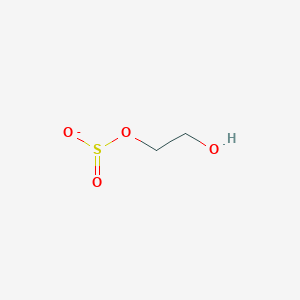

2-hydroxyethyl sulfonate is a sulfonate ester obtained by formal condensation of one of the hydroxy groups of ethylene glycol with sulfonic acid. It is a sulfonate ester and a primary alcohol. It derives from an ethylene glycol.

Aplicaciones Científicas De Investigación

Personal Care Products

Surfactant Properties

Sodium 2-hydroxyethyl sulfonate is primarily used in personal care formulations due to its mild surfactant properties. It is commonly found in products such as:

- Shampoos and Conditioners : Enhances cleansing and foaming properties while being gentle on the skin.

- Facial Cleansers : Provides effective cleansing without irritation, making it suitable for sensitive skin types.

- Body Washes and Shower Gels : Improves the spreadability and cleansing action of these products.

Case Study : A formulation study demonstrated that incorporating sodium this compound in baby shampoos resulted in improved skin compatibility and reduced irritation compared to traditional surfactants .

Industrial Applications

Emulsification and Dispersion

In industrial settings, sodium this compound serves as an emulsifier and dispersant:

- Coatings and Inks : Enhances pigment dispersion and adhesion, improving the overall quality of paints and inks.

- Textiles : Used as a wetting agent to facilitate dye penetration and uniformity during textile processing.

Table 1: Industrial Applications of Sodium this compound

| Application Type | Specific Use Case | Benefits |

|---|---|---|

| Coatings | Paints and inks | Improved pigment dispersion |

| Textile Processing | Dyeing agents | Enhanced dye penetration |

| Oilfield Operations | Drilling fluids | Improved wetting and dispersion |

| Metalworking Fluids | Cutting fluids | Enhanced lubricity and cooling effectiveness |

Agricultural Uses

Sodium this compound is utilized in agriculture as a wetting agent in pesticides and herbicides:

- Enhanced Coverage : It improves the spreadability of sprays on plant surfaces, ensuring better adherence and efficacy of active ingredients.

- Formulation Stability : Acts as a stabilizer for agricultural formulations, preventing separation and enhancing shelf life.

Pharmaceutical Applications

In the pharmaceutical industry, sodium this compound is explored for its potential in drug formulations:

- Topical Solutions : Its surfactant properties aid in drug delivery systems, enhancing the absorption of active ingredients through the skin.

- Biological Buffers : It serves as a precursor for synthesizing biological buffers like HEPES, which are critical in cell culture applications .

Environmental Applications

Sodium this compound has been studied for its biodegradability, making it suitable for environmentally friendly formulations:

- Water Treatment Processes : Utilized as a dispersant to improve the efficacy of water treatment chemicals by enhancing their interaction with contaminants.

Análisis De Reacciones Químicas

Hydrolysis Mechanism of 2-Hydroxyethanesulfonyl Chloride

The hydrolysis of 2-hydroxyethanesulfonyl chloride involves two pathways: formation of β-sultone and a minor direct hydrolysis route . The kinetics of both the β-sultone formation and the direct hydrolysis show two terms, one first order in 2-hydroxyethanesulfonyl chloride alone, and the other first order in hydroxide as well .

Other Reactions

-

As a Surfactant: Sodium 2-hydroxyethyl sulfonate functions as a hydrophilic head group in washing-active surfactants (isethionates) because of its strong polarity and resistance to multivalent ions .

-

Reactions with Arenesulfonate Salts: The rate of hydrolysis of 2-hydroxyethanesulfonyl chloride is reduced in the presence of arenesulfonate salts such as sodium p-toluenesulfonate or sodium p-sulfanilate .

-

Condensation Reactions: Sodium this compound is synthesized by the condensation reaction of sodium bisulfite and ethylene oxide .

-

In Polymer Synthesis: It is used in the synthesis of polymers and other chemicals .

-

Reaction with Oleic Acid: Sodium this compound can react with oleic acid to form detergents .

-

Reactions in High pH Conditions: At high pH, 2-hydroxyethanesulfonyl chloride forms 2-chloroethanesulfonate .

-

Reactions with Aniline: Reacting 2-hydroxyethanesulfonyl chloride at pH 13.0 in the presence of aniline yields anilinosulfonate .

Data Table

Propiedades

Fórmula molecular |

C2H5O4S- |

|---|---|

Peso molecular |

125.13 g/mol |

Nombre IUPAC |

2-hydroxyethyl sulfite |

InChI |

InChI=1S/C2H6O4S/c3-1-2-6-7(4)5/h3H,1-2H2,(H,4,5)/p-1 |

Clave InChI |

FZKPQHFEMFIDNR-UHFFFAOYSA-M |

SMILES |

C(COS(=O)[O-])O |

SMILES canónico |

C(COS(=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.